Product packaging for 5-Chloropyrazino[2,3-F]quinoxaline(Cat. No.:CAS No. 76278-57-4)

5-Chloropyrazino[2,3-F]quinoxaline

Cat. No.: B14447311
CAS No.: 76278-57-4
M. Wt: 216.62 g/mol
InChI Key: UUMADVWJQJDUBM-UHFFFAOYSA-N
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Description

5-Chloropyrazino[2,3-f]quinoxaline is a synthetically produced chlorinated derivative of the fused heterocyclic quinoxaline scaffold. This compound belongs to a class of nitrogen-rich heterocycles that have attracted significant interest in medicinal chemistry and materials science due to their versatile functionalization and broad biological activity profiles . The core pyrazino[2,3-f]quinoxaline structure, a tetraazaphenanthrene analogue, provides a planar polyaromatic framework that is advantageous for probing biomolecular interactions . Quinoxaline derivatives are extensively investigated for their pharmacological potential, demonstrating a range of activities including antiviral , anticancer , and antimicrobial properties. The incorporation of a chlorine atom at the 5-position is a strategic modification often explored in structure-activity relationship (SAR) studies to optimize potency, influence electronic properties, and modulate binding affinity to biological targets . Researchers value this and similar chloroquinoxaline compounds as key intermediates and functional scaffolds in the development of novel therapeutic agents, particularly as kinase inhibitors and cytotoxic agents . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. It is the responsibility of the researcher to ensure safe handling and compliance with all relevant institutional or governmental safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H5ClN4 B14447311 5-Chloropyrazino[2,3-F]quinoxaline CAS No. 76278-57-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76278-57-4

Molecular Formula

C10H5ClN4

Molecular Weight

216.62 g/mol

IUPAC Name

5-chloropyrazino[2,3-f]quinoxaline

InChI

InChI=1S/C10H5ClN4/c11-6-5-7-9(14-2-1-12-7)10-8(6)13-3-4-15-10/h1-5H

InChI Key

UUMADVWJQJDUBM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=N1)C=C(C3=NC=CN=C32)Cl

Origin of Product

United States

Synthetic Methodologies for 5 Chloropyrazino 2,3 F Quinoxaline and Its Analogues

Precursor Synthesis and Building Block Elaboration

The foundation for the synthesis of 5-Chloropyrazino[2,3-f]quinoxaline lies in the careful preparation of its constituent building blocks. These precursors, primarily substituted o-phenylenediamines and dicarbonyl compounds, are designed to facilitate the subsequent ring-forming reactions.

Synthesis of Substituted o-Phenylenediamines for Quinoxaline (B1680401) Annulation

The synthesis of quinoxaline derivatives often begins with the preparation of appropriately substituted o-phenylenediamines. These aromatic diamines serve as the starting point for building the quinoxaline core. Various synthetic strategies exist for introducing a range of substituents onto the o-phenylenediamine (B120857) ring, which in turn allows for the creation of a diverse library of quinoxaline analogs. nih.govresearchgate.net The nature and position of these substituents can significantly influence the chemical properties and biological activities of the final products.

For the specific synthesis of this compound, a key starting material would be a diamino-substituted chlorobenzene (B131634) derivative. The strategic placement of the amino groups ortho to each other is crucial for the subsequent cyclization to form the quinoxaline ring system.

Preparation of Dicarbonyl Derivatives as Cyclocondensation Partners

The second critical component in the classical synthesis of quinoxalines is the α-dicarbonyl compound. nih.govsapub.org These molecules provide the two-carbon unit necessary to complete the pyrazine (B50134) ring of the quinoxaline structure. A variety of α-dicarbonyl compounds can be employed, including glyoxal (B1671930), benzil, and their derivatives. tsijournals.comnih.gov The choice of the dicarbonyl partner directly influences the substitution pattern on the newly formed pyrazine ring.

In the context of synthesizing pyrazino[2,3-f]quinoxaline (B1295783) systems, the dicarbonyl compound itself can be a more complex heterocyclic dione. For instance, the condensation of a substituted 2,3-diaminoquinoxaline with a 1,2-dicarbonyl compound can lead to the formation of the pyrazino[2,3-b]quinoxaline system. rsc.org

Strategic Incorporation of Halogen Atoms into Precursors

The introduction of halogen atoms, such as chlorine, into the precursor molecules is a key strategy for producing halogenated quinoxaline derivatives. This can be achieved by starting with halogenated o-phenylenediamines. For example, the synthesis of 6-chloro-2,3-diphenylquinoxaline (B3351478) is accomplished through the condensation of 4-chloro-o-phenylenediamine with benzil. scispace.com This approach allows for the precise placement of the halogen atom on the benzene (B151609) ring of the quinoxaline core.

Furthermore, halogenation can also be performed on the fully formed quinoxaline ring system. For instance, 2,3-diphenylated quinoxaline can be halogenated in deprotometalation-trapping reactions. bohrium.com The strategic incorporation of halogens is significant as it can modulate the electronic properties and reactivity of the molecule, often leading to enhanced biological activity.

Core Skeleton Formation via Cyclocondensation and Annulation Reactions

The construction of the pyrazino[2,3-f]quinoxaline core is achieved through cyclocondensation and annulation reactions that bring together the pre-synthesized building blocks.

Condensation of o-Phenylenediamines with α-Dicarbonyl Compounds

The most fundamental and widely used method for synthesizing quinoxalines is the condensation reaction between an o-phenylenediamine and an α-dicarbonyl compound. sapub.orgnih.govencyclopedia.pub This reaction typically proceeds under acidic or thermal conditions and results in the formation of the quinoxaline ring system with high efficiency. nih.govencyclopedia.pub The versatility of this method lies in the wide variety of commercially available or readily synthesized o-phenylenediamines and α-dicarbonyl compounds, allowing for the creation of a vast array of substituted quinoxalines. researchgate.netlookchem.com

The reaction conditions for this condensation can be optimized to improve yields and reduce reaction times. For example, microwave-assisted synthesis has been shown to be an effective green chemistry approach for this transformation. tsijournals.com Various catalysts, including Lewis acids, Brønsted acids, and heterogeneous catalysts, have also been employed to facilitate the reaction under milder conditions. nih.govbohrium.comencyclopedia.pub

The table below summarizes various catalytic systems and reaction conditions used for the synthesis of quinoxaline derivatives from o-phenylenediamines and α-dicarbonyl compounds.

Catalyst/Reaction ConditionStarting MaterialsProductYieldReference
Alumina-supported heteropolyoxometalatesSubstituted o-phenylenediamines and 1,2-diketonesQuinoxaline derivativesHigh nih.gov
Ni-nanoparticleso-Phenylenediamine derivatives and glyoxalQuinoxaline derivativesNot specified sapub.org
Microwave irradiationo-Phenylenediamine and α-dicarbonyl derivatives in ethanolQuinoxalinesHigh sapub.org
Iodineo-Phenylenediamines and in situ generated 1,2-dicarbonyls from hydroxyl ketonesQuinoxalines80-90% encyclopedia.pub
Hexafluoroisopropanol (HFIP)o-Phenylenediamine and benzil2,3-Diphenylquinoxaline95% nih.govencyclopedia.pub
Zinc triflateo-Phenylenediamine and α-diketones in acetonitrileQuinoxaline derivativesUp to 90% encyclopedia.pub

To form the pyrazino[2,3-f]quinoxaline skeleton, a double condensation is required. This can be conceptualized by reacting a tetra-aminobenzene derivative with two equivalents of a dicarbonyl compound. For instance, the condensation of benzenehexamine with masked forms of glyoxal has been shown to produce dipyrazino[2,3-f;2',3'-h]quinoxaline in good yields. researchgate.net

Intramolecular Cyclization Approaches to the Pyrazino[2,3-f]quinoxaline System

An alternative to intermolecular condensation is the use of intramolecular cyclization strategies to construct the pyrazino[2,3-f]quinoxaline system. This approach involves creating a precursor molecule that already contains most of the atoms of the final ring system and then inducing a ring-closing reaction.

For example, a synthetic strategy towards dibenzo[f,h]furazano[3,4-b]quinoxalines, which are structurally related to pyrazinoquinoxalines, involves an acid-catalyzed intramolecular cyclization of an aryl-substituted precursor. urfu.ruacs.org This is followed by an oxidation step to yield the final aromatic polycyclic system. urfu.ruacs.org Another approach involves the intramolecular cyclization of δ-iminoacetylenes to form pyrazino[1,2-a]indoles, demonstrating the power of intramolecular reactions in building complex heterocyclic systems. researchgate.net These methods highlight the potential for developing novel and efficient routes to the pyrazino[2,3-f]quinoxaline core through carefully designed intramolecular cyclization reactions.

Oxidative Cyclodehydrogenation Strategies for Fused Polycyclic Systems

The formation of fused aromatic systems like pyrazino[2,3-f]quinoxaline often involves the creation of the final ring through a cyclization reaction, which is then followed by an aromatization step. Oxidative cyclodehydrogenation provides a direct route to such polycyclic systems from partially saturated precursors. This strategy combines the ring-closing and aromatization steps into a single, efficient process driven by an oxidizing agent.

A relevant example is the synthesis of the isomeric Pyrazino[2,3-g]quinoxaline (B3350192), which can be obtained through the oxidation of its 1,2,3,4-tetrahydro precursor. clockss.org This transformation utilizes activated manganese dioxide (MnO₂) in refluxing toluene (B28343) to effect the dehydrogenation, thereby forming the aromatic pyrazine ring fused to the quinoxaline core. clockss.org Similarly, the synthesis of quinoxalines can be achieved through the oxidative coupling of epoxides with 1,2-diamines or the cyclization of aryl amino oximes with α-dicarbonyl compounds, highlighting the versatility of oxidative methods in forming the quinoxaline nucleus itself. nih.gov These methods underscore a general principle where a pre-formed, non-aromatic cyclic intermediate is converted to the stable, fully aromatic fused system via oxidation.

Table 1: Oxidative Dehydrogenation for Pyrazinoquinoxaline Synthesis

Precursor Reagent Product Reference
1,2,3,4-Tetrahydropyrazino[2,3-g]quinoxaline Active MnO₂ in refluxing toluene Pyrazino[2,3-g]quinoxaline clockss.org

Post-Cyclization Halogenation and Functional Group Interconversion

Once the core pyrazino[2,3-f]quinoxaline skeleton is assembled, subsequent reactions are necessary to install specific substituents, such as the chlorine atom at the 5-position. This is typically achieved through post-cyclization modifications, including direct halogenation and nucleophilic substitution reactions.

Direct Halogenation Methods Applied to Pyrazino[2,3-f]quinoxaline Derivatives

Direct halogenation is a fundamental method for introducing halogen atoms onto an aromatic ring. For heterocyclic systems like pyrazinoquinoxalines, the reactivity and selectivity of the halogenation depend on the reaction conditions and the electronic nature of the heterocyclic core.

A pertinent example is the direct bromination of Pyrazino[2,3-g]quinoxaline. clockss.org Treatment of this compound with two molar equivalents of N-Bromosuccinimide (NBS) in dimethylformamide (DMF) successfully yields the dibrominated product. clockss.org This electrophilic substitution reaction demonstrates that the pyrazinoquinoxaline system is amenable to direct halogenation, providing a viable pathway to halogenated derivatives that can serve as precursors to compounds like this compound.

Table 2: Direct Halogenation of a Pyrazinoquinoxaline System

Substrate Reagent Product Yield Reference
Pyrazino[2,3-g]quinoxaline N-Bromosuccinimide (NBS) in DMF Dibromopyrazino[2,3-g]quinoxaline 76% clockss.org

Nucleophilic Substitution Reactions Involving Halogenated Quinoxalines

Halogenated quinoxalines are valuable intermediates in synthesis because the halogen atom can be displaced by a variety of nucleophiles. researchgate.net This nucleophilic aromatic substitution (SNAr) reaction is a cornerstone for building molecular complexity. The electron-deficient nature of the quinoxaline ring system facilitates these reactions. rsc.org

For instance, 2,3-dichloroquinoxaline (B139996) is an excellent electrophilic partner for nucleophilic substitution reactions, readily reacting with various nucleophiles. researchgate.net Research has also shown that 2-chloro-3-methylquinoxaline (B189447) reacts with aromatic amines in a basic medium to form the corresponding 2-arylamino-3-methylquinoxalines. nih.govaun.edu.eg The scope of nucleophiles is broad, including amines, thiols, and carbanions, allowing for the introduction of diverse functional groups onto the quinoxaline core. nih.gov The success of these substitutions can be influenced by the electronic and steric properties of both the substituent already on the quinoxaline ring and the incoming nucleophile. nih.gov

Table 3: Examples of Nucleophilic Substitution on Chloroquinoxalines

Halogenated Quinoxaline Nucleophile Conditions Product Type Reference
2,3-Dichloroquinoxaline Various Nucleophiles - Disubstituted Quinoxalines researchgate.net
2-Chloro-3-methylquinoxaline Aromatic Amines Basic medium 2-Arylamino-3-methylquinoxalines aun.edu.eg
2-Chloroquinoxaline (B48734) Nitrile Carbanions - Cyanoalkyl-substituted Quinoxalines rsc.org

Reductive Dehalogenation Pathways of the Pyrazino[2,3-f]quinoxaline System

Reductive dehalogenation is a process where a carbon-halogen bond is cleaved and replaced with a carbon-hydrogen bond. In the context of polycyclic systems, this reaction can be part of a polymerization strategy. For example, the dehalogenation polycondensation of 5,8-dibromoquinoxaline (B189913) derivatives using a zerovalent nickel complex leads to the formation of π-conjugated polyquinoxalines. researchgate.net This reaction proceeds via the reductive coupling of the aryl halide units, effectively removing the halogen atoms to form new carbon-carbon bonds between the monomer units. researchgate.net While this specific example leads to a polymer, the underlying principle of using a low-valent metal to reductively remove a halogen is a known synthetic transformation that could potentially be applied in a non-polymerization context to selectively dehalogenate a polyhalogenated pyrazino[2,3-f]quinoxaline derivative if required.

Advanced Synthetic Techniques and Catalysis

Modern organic synthesis increasingly relies on advanced techniques and catalysis to improve efficiency, yield, and environmental friendliness. The synthesis of quinoxaline derivatives has benefited significantly from these developments.

Application of Phase Transfer Catalysis in Quinoxaline Synthesis

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reagents located in different immiscible phases (e.g., an aqueous phase and an organic phase). crdeepjournal.org This is achieved by a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, which transports a reactant from one phase to the other, allowing the reaction to proceed. mdpi.comyoutube.com

In quinoxaline synthesis, PTC has been employed to enhance reaction rates and yields. The classic synthesis of quinoxalines involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. nih.govresearchgate.net While this can be done under various conditions, the use of catalysts is often crucial for high efficiency. researchgate.net Phase-transfer catalysts are listed among the alternative catalysts that have been introduced to improve these condensation reactions. researchgate.net PTC is particularly useful for reactions involving anions, such as carbanions, which can be generated in an aqueous basic phase and transferred to an organic phase containing the substrate. mdpi.com This methodology offers advantages such as milder reaction conditions, reduced need for hazardous solvents, and potentially higher yields. crdeepjournal.org

Metal-Catalyzed Coupling Reactions for Pyrazino[2,3-F]quinoxaline Derivatization

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic and heteroaromatic compounds. The Buchwald-Hartwig amination and the Sonogashira coupling are prominent examples of such transformations, enabling the formation of carbon-nitrogen and carbon-carbon bonds, respectively. These reactions are highly valuable for the derivatization of halo-substituted pyrazino[2,3-f]quinoxalines.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a powerful method for the formation of aryl- and heteroarylamines from aryl halides. nih.gov This reaction typically employs a palladium catalyst in the presence of a phosphine (B1218219) ligand and a base to couple an amine with a halide. nih.goveurekaselect.com While specific examples of the Buchwald-Hartwig amination on this compound are not extensively documented in the literature, the principles of this reaction are broadly applicable to halo-substituted nitrogen heterocycles.

A study on the synthesis of indolo[2,3-b]quinoxalines from 2,3-dibromoquinoxaline (B1596595) demonstrates the utility of palladium-catalyzed C-N bond formation in this class of compounds. rsc.org This suggests that this compound could similarly undergo amination reactions with a variety of primary and secondary amines to yield a library of 5-amino-substituted pyrazino[2,3-f]quinoxaline derivatives. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. nih.gov

A convenient approach to nih.govnih.govrsc.orgoxadiazolo[3′,4′:5,6]pyrazino[2,3-b]indoles has been developed based on a domino palladium-catalyzed Buchwald–Hartwig reaction followed by intramolecular oxidative cyclodehydrogenation. nih.gov This further highlights the potential of this methodology for the elaboration of complex fused systems based on the pyrazinoquinoxaline core.

Sonogashira Coupling:

The Sonogashira coupling reaction is a versatile method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.org The Sonogashira coupling is instrumental in the synthesis of conjugated enynes and arylalkynes.

The following table summarizes representative conditions for Sonogashira coupling reactions on related chloro-substituted quinoxaline derivatives, which could be adapted for this compound.

EntryAryl HalideAlkyneCatalyst SystemBaseSolventYield (%)
12-Chloro-3-methoxyquinoxaline (B1320914)PhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NDMF92
22-Chloro-3-methoxyquinoxaline1-HeptynePd(PPh₃)₂Cl₂/CuIEt₃NDMF85
32-Chloro-3-(methylthio)quinoxalinePhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NDMF95

Table based on data from a study on the synthesis of furo/thieno[2,3-b]quinoxalines. rsc.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. eurekaselect.comnih.gov The application of microwave irradiation is particularly beneficial for the synthesis of heterocyclic compounds.

The synthesis of various quinoxaline and pyrido[2,3-b]pyrazine (B189457) derivatives has been efficiently achieved using microwave irradiation, often in the absence of a solvent. nih.govnih.gov These methods typically involve the condensation of diamines with dicarbonyl compounds. A study reported the solvent-free and catalyst-free microwave-assisted synthesis of 6-substituted quinoxalines and 7-substituted pyrido[2,3-b]pyrazines with good yields and short reaction times. nih.gov

While a specific protocol for the microwave-assisted synthesis of this compound is not detailed in the available literature, the general success of this technology for related aza-heterocycles suggests its high potential. For instance, the condensation of a suitably substituted diamine with a dichlorinated pyrazine derivative under microwave irradiation could provide an efficient route to the this compound core.

The following table illustrates the efficiency of microwave-assisted synthesis for related quinoxaline derivatives.

EntryReactant 1Reactant 2ConditionsTime (min)Yield (%)
11,2-PhenylenediamineBenzilMicrowave (150 W)392
24-Methyl-1,2-phenylenediamineBenzilMicrowave (150 W)295
34-Nitro-1,2-phenylenediamineBenzilMicrowave (150 W)588

Table adapted from a study on microwave-assisted quinoxaline synthesis.

Utilization of Green Chemistry Catalysts

The principles of green chemistry encourage the use of environmentally benign catalysts and reaction conditions to minimize waste and environmental impact. In the context of pyrazino[2,3-f]quinoxaline synthesis, several approaches align with these principles.

While the use of o-iodoxybenzoic acid (IBX) as a green catalyst has been reported for the synthesis of quinoxalines, its specific application to the pyrazino[2,3-f]quinoxaline system is not well-documented. However, other green catalytic methods have shown promise.

Recent developments in the direct C-H functionalization of quinoxalin-2(1H)-ones using heterogeneous catalysis offer a green and sustainable approach to the synthesis of functionalized quinoxaline derivatives. mdpi.com These methods utilize recyclable catalysts such as graphitic carbon nitride (g-C₃N₄), metal-organic frameworks (MOFs), and ion-exchange resins, often under visible light or sunlight irradiation. mdpi.com For example, g-C₃N₄ has been employed as a photocatalyst for the direct C-H hydroxylation and sulfenylation of quinoxalin-2(1H)-ones in air. mdpi.com Such strategies could potentially be adapted for the functionalization of a pre-formed pyrazino[2,3-f]quinoxaline ring, offering an environmentally friendly alternative to traditional cross-coupling reactions.

Furthermore, the synthesis of pyrazino[2,3-g]quinoxaline derivatives as blue and green fluorescent materials has been reported, highlighting the development of functional materials from this heterocyclic core. rsc.org While not explicitly focused on green catalysts, the development of materials with applications in organic electronics often drives research into more efficient and sustainable synthetic methods.

The direct synthesis of quinoxaline derivatives through palladium-catalyzed reductive annulation of catechols and nitroarylamines represents another green approach, as it utilizes readily available starting materials and avoids pre-functionalization steps. rsc.org The application of similar strategies to construct the pyrazino[2,3-f]quinoxaline framework could be a promising avenue for future research.

Chemical Reactivity and Derivatization of the Pyrazino 2,3 F Quinoxaline Core

Substitution Reactions on the Fused Ring System

The pyrazino[2,3-f]quinoxaline (B1295783) nucleus is susceptible to both nucleophilic and electrophilic aromatic substitution reactions, with the regioselectivity being highly dependent on the nature of the substituents and the reaction conditions.

Nucleophilic Aromatic Substitution on the Pyrazino[2,3-f]quinoxaline Nucleus, Emphasizing the Chloro Position

The presence of a chlorine atom at the 5-position of the pyrazino[2,3-f]quinoxaline ring system renders this position highly activated towards nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comyoutube.com This reactivity is a cornerstone for the functionalization of this heterocyclic core. The electron-withdrawing nature of the pyrazine (B50134) and quinoxaline (B1680401) rings enhances the electrophilicity of the carbon atom attached to the chlorine, facilitating attack by a wide range of nucleophiles. masterorganicchemistry.com

The general mechanism for SNAr reactions involves the attack of a nucleophile on the electron-deficient aromatic ring, leading to the formation of a resonance-stabilized intermediate, often referred to as a Meisenheimer complex. youtube.com Subsequent departure of the leaving group, in this case, the chloride ion, restores the aromaticity of the ring system. youtube.com

Research has demonstrated that various nucleophiles, including amines, can readily displace the chloro substituent. youtube.com For instance, the reaction of 2-chloroquinoxaline (B48734) with amines preferentially yields the product of SNAr of the chlorine atom. rsc.orgnih.gov This reactivity pattern is analogous to that observed in other chloro-substituted nitrogen-containing heterocycles, such as chloropyridines. youtube.com The reaction is often facilitated by heating. youtube.com

It is important to note that while the chloro position is highly activated, the potential for vicarious nucleophilic substitution (VNS) of hydrogen also exists on the quinoxaline ring, particularly with carbanions as nucleophiles. rsc.orgnih.gov However, in the case of 2-chloroquinoxaline, SNAr at the chloro position is the predominant pathway. rsc.orgnih.gov

Electrophilic Aromatic Substitution Patterns and Regioselectivity

While the pyrazino[2,3-f]quinoxaline system is generally electron-deficient, electrophilic aromatic substitution (EAS) can still occur, albeit under specific conditions and with careful consideration of the directing effects of the existing substituents and the inherent reactivity of the heterocyclic rings. youtube.com In contrast to nucleophilic substitution where the aromatic ring acts as an electrophile, in EAS, the ring acts as a nucleophile. youtube.com

The introduction of electrophiles onto the aromatic core requires the generation of a highly reactive electrophilic species. youtube.com Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.com The regioselectivity of these reactions is governed by the electronic properties of the pyrazino[2,3-f]quinoxaline nucleus. The nitrogen atoms in the pyrazine and quinoxaline rings are electron-withdrawing, which deactivates the aromatic system towards electrophilic attack.

While specific studies on the electrophilic substitution of 5-chloropyrazino[2,3-f]quinoxaline are limited, general principles of EAS on related quinoxaline systems can provide insights. The substitution pattern is influenced by the directing effects of both the fused rings and the chloro substituent. The chloro group is an ortho-, para-director, while the nitrogen atoms direct incoming electrophiles to specific positions. The interplay of these directing effects determines the final regiochemical outcome.

Alkylation and Acylation Reactions

Alkylation and acylation reactions provide another avenue for the derivatization of the pyrazino[2,3-f]quinoxaline core, allowing for the introduction of a variety of functional groups at both nitrogen and carbon centers.

N-Alkylation of the Pyrazino[2,3-f]quinoxaline Nitrogen Atoms

The nitrogen atoms within the pyrazino[2,3-f]quinoxaline scaffold are nucleophilic and can be readily alkylated using various alkylating agents. This process allows for the modification of the electronic and steric properties of the molecule. The quaternization of the nitrogen atoms can also influence the solubility and biological activity of the resulting compounds.

The reactivity of the nitrogen atoms towards alkylation can be influenced by their local electronic environment. The nitrogen atoms in the pyrazine ring may exhibit different reactivity compared to those in the quinoxaline ring. The choice of alkylating agent and reaction conditions can allow for selective N-alkylation. For example, the reaction of 3-phenylquinoxaline-2(1H)-thione with soft electrophiles such as chloroacetonitrile (B46850) and phenacyl chloride in the presence of triethylamine (B128534) leads to S-alkylated derivatives. nih.gov

C-Alkylation and Acylation at Reactive Centers

C-alkylation and C-acylation reactions on the pyrazino[2,3-f]quinoxaline ring system offer a direct method for the formation of carbon-carbon bonds, enabling the introduction of alkyl and acyl groups onto the heterocyclic framework. These reactions typically proceed via the reaction of an organometallic reagent or a carbanion with an electrophilic site on the ring.

While direct C-alkylation of the unsubstituted pyrazino[2,3-f]quinoxaline can be challenging due to the electron-deficient nature of the ring, the presence of activating groups or the use of specific synthetic methodologies can facilitate this transformation. For instance, a protocol for the C3-acetylation of quinoxalin-2(1H)-one has been developed using PEG-400 as the acetyl source. rsc.org This reaction proceeds via the in situ formation of an acetyl radical. rsc.org

The reactivity of the this compound towards C-alkylation and acylation would be influenced by the electronic effects of the chloro substituent. The chloro group can influence the electron density at various positions on the ring, thereby directing the site of C-alkylation or C-acylation.

Cyclization and Annulation for Novel Ring Systems

The pyrazino[2,3-f]quinoxaline core can serve as a versatile platform for the construction of more complex, fused heterocyclic systems through cyclization and annulation reactions. These reactions involve the formation of new rings onto the existing scaffold, leading to the generation of novel molecular architectures with potentially unique properties.

For example, pyrazino[2,3-b]quinoxalines have been synthesized through the condensation of 2,3-diaminoquinoxaline with 1,2-dicarbonyl compounds. rsc.org Other novel routes to this system include the reaction of 2,3-diaminoquinoxaline with α-hydroximinophenylacetic acid and diethyl acetylenedicarboxylate. rsc.org

The synthesis of dipyrazino[2,3-f; 2',3'-h]quinoxaline has been achieved through the condensation of benzenehexamine with masked forms of glyoxal (B1671930). researchgate.net Furthermore, photoredox-catalyzed [3+2] cyclization reactions between quinoxalinones and hypervalent iodine(III) reagents have been employed to synthesize rsc.orgnih.govresearchgate.nettriazolo-[1,5-a]quinoxalin-4(5H)-ones. nih.gov

The presence of the chloro group in this compound can be exploited in cyclization reactions. The chloro substituent can act as a leaving group in intramolecular nucleophilic substitution reactions, leading to the formation of a new ring. Alternatively, it can be used as a handle for cross-coupling reactions to introduce functionalities that can subsequently participate in cyclization processes.

Formation of Additional Fused Heterocycles from Pyrazino[2,3-f]quinoxaline Precursors

The foundational pyrazino[2,3-f]quinoxaline structure serves as a key intermediate for the synthesis of expanded, fused-ring systems. The strategic placement of functional groups on the quinoxaline portion of the molecule allows for subsequent cyclization reactions, leading to novel polycyclic heteroaromatics.

A prevalent method involves the use of diamine precursors, such as 6,7-diaminoquinolines, which can be condensed to form the pyrazino[2,3-f]quinoxaline ring. These same diamine intermediates are also pivotal in creating other fused systems. For instance, a general route to synthesize triazolo[4,5-g]quinolines and pyrido[2,3-g]quinoxalines relies on the cyclization of 6,7-diaminoquinolines. researchgate.net This highlights a synthetic strategy where the core diamine can be directed toward various fused heterocycles.

Further derivatization can be achieved from halogenated quinoxalines. For example, 2,3-dichloroquinoxaline (B139996) reacts with hydrazine (B178648) hydrate (B1144303) to form an intermediate that can be cyclized with reagents like chloranil (B122849) to produce researchgate.netresearchgate.netchemrxiv.orgtriazolo[4,3-a]quinoxalines. mdpi.com Another sophisticated approach involves the conversion of tetrazolo[1,5-a]quinoxalines into 1,2,3-triazoloquinoxalines and triazoloimidazoquinoxalines through copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions, demonstrating a denitrogenative annulation process. nih.gov

Table 1: Synthesis of Fused Heterocycles from Quinoxaline Precursors

Precursor Reagent(s) Product Reference
6,7-Diaminoquinoline Nitrous Acid Triazolo[4,5-g]quinoline researchgate.net
6,7-Diaminoquinoline 1,2-Dicarbonyl Compounds Pyrido[2,3-g]quinoxaline researchgate.net

Synthesis of Polyheterocyclic Systems Incorporating the Pyrazino[2,3-f]quinoxaline Motif

The pyrazino[2,3-f]quinoxaline unit is a valuable component in the design of large, functional polyheterocyclic and macromolecular structures. Its electron-accepting nature makes it suitable for applications in optoelectronics and as a photocatalyst.

One significant application is its use as a π-linker in Donor-π-Acceptor (D–π–A) type dyes for solar cells. rsc.org This integration results in materials with broad and intense spectral absorption from the visible to the near-infrared region. rsc.org Similarly, complex systems are built by condensing functionalized diketo intermediates with 5,6-diamino-1,10-phenanthroline (B61705) to yield pyrazino[2,3-f] researchgate.netchemrxiv.orgphenanthroline derivatives. chemrxiv.org These D-A type molecules have been developed as robust, color-tunable, and thermally stable photocatalysts and emitters for organic light-emitting diodes (OLEDs). chemrxiv.orgchemrxiv.orgacs.org

For even larger, symmetrical systems, a one-step synthesis is available for Dipyrazino[2,3-f:2′,3′-h]quinoxaline. This reaction involves the condensation of benzenehexamine with various symmetrical α-diketones, providing a direct route to this extended hexaazatriphenylene framework. researchgate.net The resulting polycyclic N-heteroaromatic systems exhibit useful optoelectronic properties. researchgate.net Furthermore, bromo-substituted quinoxalines can act as intermediates for post-condensation modifications, such as Suzuki–Miyaura coupling, to attach aryl groups and build more complex structures. researchgate.net

Redox Chemistry of the Pyrazino[2,3-f]quinoxaline Framework

The redox behavior of the pyrazino[2,3-f]quinoxaline system is characterized by its ability to undergo both oxidation and reduction, reflecting the electron-accepting properties of the fused pyrazine rings. These transformations are crucial for its application in electronic materials and for understanding its stability.

Oxidation Reactions and Oxidative Transformations

Oxidation reactions are commonly employed to synthesize the fully aromatic pyrazino[2,3-f]quinoxaline system from its reduced precursors. A standard method is the oxidative dehydrogenation of the corresponding tetrahydro derivative. For instance, pyrazino[2,3-g]quinoxaline (B3350192) can be obtained by the oxidation of 1,2,3,4-tetrahydropyrazino[2,3-g]quinoxaline using active manganese dioxide (MnO2) in refluxing toluene (B28343). clockss.org

Similarly, 5,10-dihydropyrazino[2,3-b]quinoxaline-2,3-dicarbonitrile is oxidized to its aromatic counterpart using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). beilstein-journals.org The oxidative dehydrogenation of C–N bonds in related heterocyclic systems is a well-established strategy to generate aromatic nitrogen heterocycles from their corresponding dihydro or tetrahydro substrates. beilstein-journals.org

Reduction Pathways and Hydrogenation of the Pyrazino[2,3-f]quinoxaline Ring

The reduction of the pyrazino[2,3-f]quinoxaline framework can proceed through several pathways, yielding dihydro or tetrahydro products depending on the reducing agent and reaction conditions. researchgate.netcdnsciencepub.com

Catalytic Hydrogenation: The hydrogenation of pyrazino[2,3-b]quinoxaline derivatives, such as 2,3-dimethylpyrazino[2,3-b]quinoxaline, in the presence of a palladium on carbon (Pd/C) catalyst leads to the corresponding 5,10-dihydroderivatives. cdnsciencepub.comcdnsciencepub.com

Chemical Reduction: More potent reducing agents can achieve further reduction. The use of lithium aluminum hydride (LiAlH4) with 2-phenylpyrazino[2,3-b]quinoxaline (B14430456) furnishes the 1,2,3,4-tetrahydroderivative. cdnsciencepub.comcdnsciencepub.com In contrast, sodium borohydride (B1222165) (NaBH4) reduction of the same substrate results in a mixture of the 5,10-dihydro and 1,2,3,4-tetrahydro products. cdnsciencepub.comcdnsciencepub.com

Electrochemical Reduction: In a hydro-organic medium, pyrazino[2,3-b]quinoxalines can be electrochemically reduced to their 5,10-dihydro derivatives, which form a redox system with the parent compound. cdnsciencepub.comresearchgate.net The electrochemical reduction of the related 2,7-diphenylpyrazino[2,3-g]quinoxaline proceeds sequentially, first to a 1,4-dihydro compound and then to a 1,4,6,9-tetrahydro compound. researchgate.net In anhydrous aprotic solvents like DMSO, some derivatives exhibit reversible monoelectronic reduction steps, indicating the formation of stable radical anions and dianions. researchgate.net In specific cases, the electrochemical reduction can lead to the formation of tetraanions. researchgate.net

Table 2: Reduction Products of Pyrazinoquinoxaline Derivatives

Substrate Reagent/Method Product(s) Reference
2,3-Dimethylpyrazino[2,3-b]quinoxaline H₂, Pd/C 5,10-Dihydro-2,3-dimethylpyrazino[2,3-b]quinoxaline cdnsciencepub.comcdnsciencepub.com
2-Phenylpyrazino[2,3-b]quinoxaline LiAlH₄ 1,2,3,4-Tetrahydro-2-phenylpyrazino[2,3-b]quinoxaline cdnsciencepub.comcdnsciencepub.com
2-Phenylpyrazino[2,3-b]quinoxaline NaBH₄ Mixture of 5,10-dihydro- and 1,2,3,4-tetrahydro- derivatives cdnsciencepub.comcdnsciencepub.com
Pyrazino[2,3-b]quinoxalines Electrochemical (hydro-organic) 5,10-Dihydropyrazino[2,3-b]quinoxalines cdnsciencepub.com
2,7-Diphenylpyrazino[2,3-g]quinoxaline Electrochemical (hydro-organic) 1,4-Dihydro- and 1,4,6,9-Tetrahydro- derivatives researchgate.net

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules, providing insights into the connectivity and chemical environment of atoms. For 5-Chloropyrazino[2,3-f]quinoxaline, a combination of one-dimensional and two-dimensional NMR techniques is essential for unambiguous assignment of its proton and carbon signals.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit a set of signals in the aromatic region, characteristic of the pyrazino[2,3-f]quinoxaline (B1295783) core. The introduction of a chlorine atom at the 5-position induces specific changes in the chemical shifts of the neighboring protons due to its electronegativity and anisotropic effects. The protons on the quinoxaline (B1680401) moiety and the pyrazine (B50134) ring will show distinct multiplicities and coupling constants, reflecting their relative positions.

Similarly, the ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The carbon atom directly attached to the chlorine (C-5) is expected to show a significant downfield shift. The chemical shifts of the other carbons in the heterocyclic system will also be influenced by the presence of the chloro substituent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-29.1 - 9.3d1.5 - 2.0
H-39.1 - 9.3d1.5 - 2.0
H-68.2 - 8.4d8.5 - 9.0
H-77.8 - 8.0dd8.5 - 9.0, 1.5 - 2.0
H-109.0 - 9.2s-

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C-2145 - 147
C-3145 - 147
C-4a138 - 140
C-5135 - 137
C-5a140 - 142
C-6130 - 132
C-7129 - 131
C-8a142 - 144
C-9a141 - 143
C-10144 - 146
C-10a137 - 139

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment would reveal the scalar couplings between protons. For this compound, COSY would show correlations between adjacent protons, such as H-6 and H-7 on the quinoxaline ring, aiding in their unambiguous assignment.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. nih.gov This is a highly sensitive technique that would allow for the direct assignment of each protonated carbon in the molecule by linking the signals from the ¹H and ¹³C NMR spectra. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). nih.gov This is crucial for identifying the connectivity between different parts of the molecule. For instance, correlations between the pyrazine protons (H-2, H-3) and the carbons of the central quinoxaline ring system would confirm the fusion of the heterocyclic rings.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Analysis of Characteristic Vibrational Modes in Pyrazino[2,3-f]quinoxaline Compounds

The IR spectrum of this compound would be dominated by absorptions corresponding to the vibrations of the aromatic and heteroaromatic rings.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)
Aromatic C-H stretching3050 - 3150
C=N stretching1620 - 1680
Aromatic C=C stretching1400 - 1600
C-Cl stretching600 - 800
C-H out-of-plane bending750 - 900

The C-Cl stretching vibration is a key feature that would confirm the presence of the chlorine substituent. The precise positions of the C=N and C=C stretching bands provide a fingerprint for the pyrazino[2,3-f]quinoxaline core structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it allows for the determination of the exact molecular formula of a compound from its precise mass. For this compound, HRMS would be used to confirm its elemental composition. The isotopic pattern of the molecular ion peak would be characteristic, showing the presence of one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).

Table 4: Predicted HRMS Data for this compound

IonCalculated m/z for C₁₀H₅³⁵ClN₄ [M]⁺Calculated m/z for C₁₀H₅³⁷ClN₄ [M+2]⁺
[M]⁺216.0254218.0224

The fragmentation pattern observed in the mass spectrum would provide further structural evidence. Common fragmentation pathways for such heterocyclic systems include the loss of small molecules like HCN and the cleavage of the rings, offering a detailed map of the molecule's assembly.

Fragmentation Pattern Interpretation

While specific fragmentation data for this compound is not extensively detailed in the provided search results, general principles of mass spectrometry can be applied to predict its behavior. The fragmentation of heterocyclic compounds is guided by the stability of the resulting ions. The pyrazino[2,3-f]quinoxaline core, a robust aromatic system, is expected to exhibit significant stability.

Key fragmentation pathways would likely involve the loss of the chlorine atom and subsequent cleavage of the pyrazine or quinoxaline ring systems. The loss of small neutral molecules such as HCN or N₂ is a common fragmentation pattern for nitrogen-containing heterocyclic compounds. The precise fragmentation pattern would provide a fingerprint for the identification of the compound and its substituted analogues.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

Electronic Absorption and Emission Characteristics of Pyrazino[2,3-F]quinoxaline Derivatives

Pyrazino[2,3-f]quinoxaline derivatives are known for their interesting photophysical properties, including strong absorption and fluorescence. researchgate.netrsc.org The electronic spectra of these compounds are characterized by intense bands in the UV-Vis region, which are attributed to π-π* transitions within the conjugated aromatic system. chemrxiv.org

The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the quinoxaline ring. For instance, the introduction of electron-donating or electron-withdrawing groups can lead to a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima. mdpi.com Some pyrazino[2,3-g]quinoxaline (B3350192) derivatives exhibit strong fluorescence with emission peaks in the range of 450-520 nm in both solution and solid states. researchgate.net A water-soluble derivative, PQs-PEG5, demonstrates strong linear absorption between 400 and 600 nm. rsc.org

The fluorescence properties are also highly dependent on the molecular structure. For example, the substitution of a fused pyrazine ring for a fused 1,2,5-thiadiazole (B1195012) one can cause a red shift of about 50 nm in the fluorescence spectra. researchgate.net Some derivatives exhibit dual emission bands due to processes like excited-state intramolecular proton transfer (ESIPT). mdpi.com The fluorescence quantum yields can be quite high, with some derivatives reaching values around 0.55. rsc.org

X-ray Crystallography for Solid-State Structure Determination

Elucidation of Molecular Conformation and Crystal Packing.nih.govnih.gov

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For pyrazino[2,3-f]quinoxaline derivatives, this method provides invaluable information about their molecular conformation and intermolecular interactions in the solid state.

Studies on related compounds, such as 2,3,7,8-tetrakis(2-pyridyl)pyrazino[2,3-g]quinoxaline, reveal a centrosymmetric molecule where the pyrazine ring forms significant dihedral angles with the pyridine (B92270) rings. researchgate.net The packing of molecules in the crystal lattice is influenced by intermolecular forces such as π-π stacking and hydrogen bonding. These interactions play a crucial role in determining the material's bulk properties. The loss of different molecular symmetry elements can affect the crystal dimensions of pyrazino[2,3-g]quinoxaline derivatives. lookchem.com

Electroanalytical Techniques

Cyclic Voltammetry and Square-Wave Voltammetry for Redox Behavior Studies

Cyclic voltammetry (CV) and square-wave voltammetry (SWV) are essential electrochemical techniques used to study the redox properties of molecules. umich.edu For pyrazino[2,3-f]quinoxaline derivatives, these methods provide insights into their electron-accepting and donating capabilities, which are crucial for applications in electronic materials.

The electrochemical behavior of quinoxaline derivatives has been investigated in various solvents. umich.edunih.gov The reduction of quinoxaline-1,4-dioxides, for example, often occurs in a stepwise manner, with the formation of radical anions. nih.govresearchgate.net The reduction potentials are influenced by the substituents on the aromatic rings. nih.gov For instance, electron-withdrawing groups facilitate reduction, leading to less negative reduction potentials. nih.gov

Computational Chemistry and Theoretical Investigations of Pyrazino 2,3 F Quinoxaline

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the intrinsic properties of pyrazino[2,3-f]quinoxaline (B1295783) derivatives at the molecular level. These computational methods allow for a detailed exploration of the electronic structure, geometry, and reactivity of these compounds, which is crucial for the rational design of new materials with tailored functionalities.

Density Functional Theory (DFT) Studies on Electronic Structure, Geometry Optimization, and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of pyrazinoquinoxaline systems. DFT calculations, often employing hybrid functionals such as B3LYP, provide a balance between computational cost and accuracy, making them suitable for studying relatively large and complex molecules.

Furthermore, DFT studies are crucial for determining the frontier molecular orbital (FMO) energies, namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these orbitals are fundamental to the electronic and optical properties of the molecules. For example, a smaller HOMO-LUMO gap is generally associated with a red-shift in the absorption spectrum. The electron-accepting properties of pyrazino[2,3-g]quinoxaline (B3350192) derivatives, which are influenced by the fused pyrazine (B50134) rings, can be quantified by their reduction potentials, which are in turn related to their LUMO energies. clockss.org The introduction of different substituents allows for the fine-tuning of the HOMO-LUMO energy gap and, consequently, the electronic properties of the material. researchgate.net

Table 1: Representative DFT Data for Pyrazinoquinoxaline Derivatives

CompoundFunctional/Basis SetHOMO (eV)LUMO (eV)Band Gap (eV)
Pyrazino[2,3-g]quinoxaline Derivative 1B3LYP/6-31G(d)-5.8-3.22.6
Pyrazino[2,3-g]quinoxaline Derivative 2PBE0/6-311+G(d,p)-6.1-3.52.6

Note: The data in this table is illustrative and based on typical values found in the literature for similar compounds. Actual values for a specific derivative would require dedicated calculations.

Time-Dependent DFT (TD-DFT) for Excited State Properties and Optical Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse for studying the excited-state properties of molecules and predicting their optical spectra. This method has been successfully applied to pyrazino[2,3-g]quinoxaline derivatives to understand their absorption and emission characteristics.

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in the UV-Vis spectrum. These calculations have been used to investigate the nature of the electronic transitions, such as π-π* or n-π* transitions, and to understand how structural modifications affect the absorption and fluorescence spectra. For instance, the substitution of a pyrazine ring for a 1,2,5-thiadiazole (B1195012) ring in the fused system leads to a significant red-shift in the fluorescence spectra. clockss.org TD-DFT has also been employed to study the perturbations in the electronic structure that lead to improved light-harvesting capabilities in pyrazino[2,3-g]quinoxaline-based dyes for solar cells. researchgate.net

Ab Initio Calculations for High-Accuracy Electronic Structure Determination

While DFT is widely used, ab initio methods, which are based on first principles without empirical parameterization, can provide even higher accuracy for electronic structure determination, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are examples of high-level ab initio calculations.

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are powerful computational techniques used to predict and analyze the interactions between small molecules, such as pyrazino[2,3-f]quinoxaline derivatives, and biological macromolecules like proteins and nucleic acids. These methods are crucial in the field of drug discovery and design.

In Silico Prediction of Molecular Interactions with Biological Macromolecules

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, docking is used to predict how a ligand, such as a pyrazinoquinoxaline derivative, will bind to the active site of a target protein.

Studies on various quinoxaline (B1680401) derivatives have demonstrated their potential to interact with a range of biological targets. For example, novel quinoxaline derivatives have been investigated as dual inhibitors of EGFR and COX-2, which are important targets in cancer and inflammation, respectively. nih.govresearchgate.net Molecular docking studies have been used to elucidate the binding modes of these compounds within the active sites of these enzymes, revealing key interactions such as hydrogen bonds and hydrophobic interactions with specific amino acid residues. nih.govresearchgate.net For instance, the docking of some derivatives into the COX-2 active site showed hydrogen bonding with residues like Arg106, Arg499, and Ser516. nih.gov Similarly, docking studies of thiopyrano[2,3-b]quinoline derivatives against the CB1a protein have identified key interacting amino acids. semanticscholar.org

Although specific docking studies on 5-Chloropyrazino[2,3-F]quinoxaline are not detailed in the provided results, the existing research on related quinoxaline scaffolds strongly suggests that this compound and its derivatives could be promising candidates for targeting various enzymes and receptors. The general approach would involve docking the 3D structure of the ligand into the binding pocket of the target protein to predict its binding affinity and pose.

Table 2: Illustrative Molecular Docking Parameters for a Quinoxaline Derivative

Target ProteinPDB IDLigandDocking SoftwareKey Interacting ResiduesBinding Energy (kcal/mol)
COX-23LN1Quinoxaline DerivativeAutoDock VinaArg106, Arg499, Ser516-9.5
EGFR1M17Quinoxaline DerivativeMOEMet793, Lys745-10.2

Note: This table provides an example of the type of data generated from molecular docking studies based on existing literature for related compounds.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Pyrazino[2,3-F]quinoxaline Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. QSAR models are valuable tools for predicting the activity of new, unsynthesized compounds and for optimizing the structure of lead compounds to improve their potency.

A QSAR study typically involves calculating a set of molecular descriptors for a series of compounds with known biological activities. These descriptors can be topological, electronic, or steric in nature. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates the descriptors with the activity.

Reaction Mechanism Elucidation Through Computational Methods

The synthesis of complex heterocyclic compounds such as this compound involves multi-step reaction sequences. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of these reactions, allowing for a detailed understanding of the underlying mechanisms.

Investigation of Reaction Pathways and Transition States for Synthetic Transformations

A comprehensive search of scientific literature and chemical databases reveals a significant gap in the specific computational analysis of the synthesis of this compound. While theoretical studies have been conducted on the synthesis of related heterocyclic systems like pyrrolo[2,3-b]quinoxalines, which are formed via condensation reactions, specific data on the reaction pathways and transition states for the formation of this compound is not publicly available. nih.gov

Typically, the synthesis of such a chlorinated N-heteroacene would likely proceed from a suitable precursor, such as a quinoxaline derivative, through a condensation reaction followed by chlorination, or by using a chlorinated diamine precursor. Computational investigation of such a pathway would involve:

Reactant and Product Optimization: Calculating the minimum energy geometries of the starting materials, intermediates, and the final product.

Transition State Searching: Identifying the saddle points on the potential energy surface that correspond to the highest energy barrier for each reaction step. This is crucial for determining the rate-limiting step of the transformation.

Intrinsic Reaction Coordinate (IRC) Calculations: Mapping the reaction pathway from the transition state down to the reactants and products to confirm that the identified transition state correctly connects the intended species.

Without specific studies on this compound, a detailed, data-driven elucidation of its synthetic reaction mechanism from a computational standpoint cannot be provided at this time.

Electronic and Optoelectronic Property Prediction

The electronic properties of conjugated systems like pyrazino[2,3-f]quinoxalines are of great interest for their potential applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Computational chemistry provides a predictive framework for evaluating these properties before undertaking costly and time-consuming experimental synthesis and characterization.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental parameters that govern the electronic behavior of a molecule. The HOMO level is related to the electron-donating ability (ionization potential), while the LUMO level relates to the electron-accepting ability (electron affinity). The energy difference between these frontier molecular orbitals (the HOMO-LUMO gap) is a critical indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. irjweb.comscirp.org

For conjugated organic molecules, a smaller HOMO-LUMO gap generally corresponds to easier electronic excitation and absorption of longer wavelength light. scirp.org Theoretical calculations, primarily using DFT and Time-Dependent DFT (TD-DFT), are standard methods for predicting these energy levels. scispace.comresearchgate.net

However, specific computational data detailing the HOMO, LUMO, and energy gap values for this compound are not available in the reviewed literature. For context, studies on related quinoxaline derivatives have shown that the introduction of different substituents can significantly tune these energy levels. scispace.comresearchgate.net A chloro-substituent, being electron-withdrawing, would be expected to lower both the HOMO and LUMO energy levels compared to the unsubstituted pyrazino[2,3-f]quinoxaline core.

Interactive Data Table: Predicted Frontier Orbital Energies (Hypothetical) This table is a placeholder to illustrate how data would be presented. No experimental or calculated values for this compound were found.

Compound Method/Basis Set HOMO (eV) LUMO (eV) Energy Gap (eV)

Theoretical Prediction of Photovoltaic and Optoelectronic Parameters

Building upon the analysis of frontier molecular orbitals, computational methods can predict key parameters relevant to a material's performance in optoelectronic devices. These parameters include:

Ionization Potential (IP) and Electron Affinity (EA): Directly related to HOMO and LUMO energies, these values determine the energy barriers for charge injection and extraction in devices.

Open-Circuit Voltage (Voc): In organic solar cells, a key performance metric that can be estimated from the HOMO level of the donor material and the LUMO level of the acceptor material.

Charge Transport Properties: Theoretical models can estimate the reorganization energy associated with charge transfer, which influences the charge mobility of the material. A lower reorganization energy is generally desirable for efficient charge transport.

A comprehensive search has not yielded any studies that theoretically predict the photovoltaic or optoelectronic parameters for this compound. Research on similar structures, such as dicyanopyrazinoquinoxaline derivatives, has shown that the electron-deficient nature of the pyrazinoquinoxaline core can lead to low-lying LUMO levels (around -4.0 eV), making them potential n-type semiconductors.

Interactive Data Table: Predicted Optoelectronic Properties (Hypothetical) This table is a placeholder to illustrate how data would be presented. No experimental or calculated values for this compound were found.

Parameter Predicted Value Unit
Ionization Potential Data N/A eV
Electron Affinity Data N/A eV
Reorganization Energy (Hole) Data N/A eV

Lack of Publicly Available Research on the Coordination Chemistry of this compound

Following a comprehensive review of available scientific literature and chemical databases, it has been determined that there is a significant absence of published research focused on the coordination chemistry of the specific compound This compound . While the existence of this chemical is noted (CAS Number: 87954-03-8), dedicated studies detailing its use as a ligand in the formation of metal complexes are not present in the surveyed resources. parchem.com

The broader family of pyrazino[2,3-f]quinoxaline and its derivatives has been explored in the context of coordination chemistry. Research in this area covers the synthesis of various ligands based on the pyrazino[2,3-f]quinoxaline core and their subsequent complexation with transition metals. isca.menih.gov These studies often investigate the structural, spectral, and magnetic properties of the resulting complexes. rsc.orgresearchgate.net However, this body of work does not extend to the specific chloro-substituted derivative requested.

Investigations into related molecules, such as dipyrido[3,2-d:2',3'-f]quinoxaline (dpq), have shown their utility as chelating agents in the formation of coordination polymers and discrete metal complexes with interesting magnetic and photophysical properties. isca.mersc.org Strategies for functionalizing similar heterocyclic systems have been developed to tune the electronic properties and coordination behavior of the ligands. Nevertheless, specific methodologies for the functionalization of the pyrazino[2,3-f]quinoxaline core at the 5-position with a chloro group for the express purpose of metal coordination are not detailed in the available literature.

Similarly, while the synthesis, characterization, and magnetic properties of metal complexes containing various quinoxaline-based ligands are documented, this research does not provide specific data for complexes of this compound. mdpi.comrsc.orgmdpi.comnih.govresearchgate.net

Coordination Chemistry and Ligand Applications of Pyrazino 2,3 F Quinoxaline

Magnetic Properties of Pyrazino[2,3-F]quinoxaline-Metal Complexes

Investigation of Antiferromagnetic and Other Magnetic Coupling Phenomena in Complexes

There is no specific research available on the investigation of antiferromagnetic or other magnetic coupling phenomena in complexes containing the 5-Chloropyrazino[2,3-f]quinoxaline ligand.

However, related studies on different quinoxaline-based ligands demonstrate the potential for interesting magnetic properties. For instance, research on quinoxaline (B1680401) radical-bridged transition metal complexes has revealed very strong antiferromagnetic coupling. nih.gov In one study, a new family of radical-bridged compounds, (Cp*2Co)[M2Cl4(dpq)] where dpq (B32596) is 2,3-di(2-pyridyl)-quinoxaline, exhibited strong antiferromagnetic metal-radical interactions. nih.gov These findings highlight the capacity of the quinoxaline framework to mediate significant magnetic exchange between metal centers, a property that could theoretically be present in complexes of this compound. The introduction of a chloro-substituent could potentially influence the electronic properties of the ligand and, consequently, the magnetic behavior of its complexes, but without experimental data, this remains speculative.

Catalytic Applications of Pyrazino[2,3-f]quinoxaline (B1295783) Metal Complexes

Role of Pyrazino[2,3-f]quinoxaline-Metal Complexes in Organic Transformations

Specific studies on the catalytic applications of metal complexes formed with this compound as a ligand are not found in the available literature.

Research on the broader class of chloroquinoxalines indicates that they are valuable substrates in transition metal-catalyzed reactions. nih.gov The chlorine atom provides a reactive site for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, which are pivotal in constructing complex organic molecules. nih.gov These transformations are often catalyzed by palladium, copper, or iron complexes and are instrumental in forming new carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net

While this demonstrates the utility of the chloro-substituent on a quinoxaline ring in catalytic processes, it describes the compound as a reactant rather than as part of a catalytic complex. The nitrogen atoms in the pyrazino[2,3-f]quinoxaline core are potential coordination sites for metal ions, suggesting that it could function as a ligand. Metal complexes incorporating such ligands are being explored for various catalytic and photocatalytic reactions. nih.gov However, the specific catalytic role of complexes derived from this compound in organic transformations has yet to be reported.

Biological Activities and Mechanistic Studies in Vitro of Pyrazino 2,3 F Quinoxaline Derivatives

Antiproliferative and Anticancer Activity (In Vitro)

Quinoxaline (B1680401) derivatives have emerged as a promising class of compounds in the search for new anticancer agents, exhibiting a broad spectrum of activity against various cancer cell lines. nih.gov

The cytotoxic effects of pyrazino[2,3-f]quinoxaline (B1295783) derivatives have been evaluated against a panel of human cancer cell lines, demonstrating significant antiproliferative activity.

For instance, in studies involving prostate cancer cells (PC-3) , certain quinoxaline-based compounds showed potent anti-proliferative effects. Two derivatives, in particular, exhibited high selectivity with IC₅₀ values of 4.11 µM and 2.11 µM. tandfonline.comnih.gov Another study identified a quinoxaline derivative with an excellent inhibition rate of 52.55% against PC-3 cells. nih.gov

In the context of neuroblastoma , novel oxiranyl-quinoxaline derivatives have been tested against SK-N-SH and IMR-32 cell lines . One compound, in particular, demonstrated superior cytotoxic activity with IC₅₀ values of 2.49 ± 1.33 μM against SK-N-SH and 3.96 ± 2.03 μM against IMR-32, which was more potent than the reference drug XK-469. mdpi.comnih.gov

Research on hepatic cancer cells (HepG2) has also yielded promising results, where quinoxaline compounds have been effectively evaluated. tandfonline.comnih.gov Similarly, the anti-proliferative activity of these derivatives has been observed against ovarian cancer cells (SKOV-3) . researchgate.net

The table below summarizes the in vitro antiproliferative activity of selected quinoxaline derivatives against various cancer cell lines.

Compound ClassCell LineCancer TypeIC₅₀ (µM)Reference
Quinoxaline Derivative IVPC-3Prostate2.11 tandfonline.comnih.gov
Quinoxaline Derivative IIIPC-3Prostate4.11 tandfonline.comnih.gov
Oxiranyl-Quinoxaline 11aSK-N-SHNeuroblastoma2.49 ± 1.33 mdpi.comnih.gov
Oxiranyl-Quinoxaline 11aIMR-32Neuroblastoma3.96 ± 2.03 mdpi.comnih.gov
Oxiranyl-Quinoxaline 11bSK-N-SHNeuroblastoma5.3 ± 2.12 nih.gov
Oxiranyl-Quinoxaline 11bIMR-32Neuroblastoma7.12 ± 1.59 nih.gov

This table is interactive. Click on the headers to sort the data.

The anticancer effects of pyrazino[2,3-f]quinoxaline derivatives are often linked to their ability to interact with specific molecular targets crucial for cancer cell survival and proliferation.

PARP-1 Inhibition: Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA damage repair, and its inhibition is a validated strategy for cancer therapy. Certain quinoxaline-based derivatives have been designed as potent PARP-1 inhibitors, with some compounds exhibiting IC₅₀ values in the nanomolar range, comparable or even superior to the reference drug Olaparib.

DNA Topoisomerase Inhibition: Topoisomerase enzymes are vital for resolving DNA topological problems during replication and transcription. Quinoxaline derivatives have been identified as inhibitors of these enzymes. For example, a specific quinoxaline-based compound demonstrated an inhibitory effect against topoisomerase II with an IC₅₀ value of 7.529 µM. tandfonline.comnih.gov The well-known antineoplastic agent XK-469 is itself a topoisomerase IIβ inhibitor with a quinoxaline core. mdpi.com

GSK-3β Inhibition: Glycogen synthase kinase 3β (GSK-3β) is implicated in various cellular processes, including those related to cancer. Thieno[3,2-c]pyrazol-3-amine derivatives, which are structurally related to the broader class of nitrogen-containing heterocycles, have been identified as potent GSK-3β inhibitors, with one compound showing an IC₅₀ of 3.1 nM.

Tubulin Polymerization: The microtubule network is a critical target for anticancer drugs. While direct evidence for pyrazino[2,3-f]quinoxalines is emerging, related pyrazoline derivatives have been shown to act as tubulin polymerization inhibitors, suggesting a potential mechanism for related heterocyclic scaffolds. nih.gov

VEGFR Inhibition: Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, a process essential for tumor growth. Some pyrazoline derivatives have demonstrated occasional but potent VEGFR2 inhibitory activity, indicating another possible avenue for the anticancer action of related heterocyclic compounds. nih.gov

The antiproliferative activity of quinoxaline derivatives often manifests through the modulation of fundamental cellular processes.

Cell Cycle Arrest and Apoptosis: Studies on prostate cancer cells (PC-3) have shown that treatment with certain quinoxaline derivatives can arrest the cell cycle in the S phase and induce apoptosis. tandfonline.comnih.gov This induction of programmed cell death was confirmed by Annexin V-FITC/PI double staining and DNA fragmentation assays. tandfonline.com Western blot analysis further revealed that these compounds can upregulate pro-apoptotic proteins like p53, caspase-3, and caspase-8, while downregulating the anti-apoptotic protein Bcl-2. tandfonline.com In colon cancer cells (HCT-116), treatment with specific 2-oxo-3-phenylquinoxaline derivatives led to nuclear disintegration and chromatin fragmentation, which are characteristic features of apoptosis. rsc.org

Autophagy Modulation: In addition to apoptosis, some quinoxaline derivatives have been observed to influence autophagy. For example, a potent PARP-1 inhibitor from the quinoxaline series was found to increase the autophagic process in MDA-MB-436 breast cancer cells.

Antimicrobial Activity (In Vitro)

Quinoxaline derivatives have demonstrated a broad spectrum of antimicrobial activity, showing efficacy against both bacterial and fungal pathogens. arcjournals.org

The antibacterial properties of these compounds have been tested against a range of clinically relevant bacteria.

Symmetrically disubstituted quinoxalines have shown significant activity against Staphylococcus aureus (including methicillin-resistant strains, MRSA), Bacillus subtilis , Escherichia coli , and Proteus vulgaris . nih.gov One study revealed that most MRSA isolates exhibited low minimum inhibitory concentrations (MICs) of 1–4 μg/mL for a quinoxaline derivative compound. nih.gov Another study reported MIC values between 0.25 to 1 mg/l for certain 2,3-N,N-diphenyl quinoxaline derivatives against most S. aureus strains.

A novel siderophore-conjugated cephalosporin, LCB10-0200, which incorporates a quinoxaline-like structure, has shown potent in vitro and in vivo activity against Klebsiella pneumoniae , including beta-lactamase producing strains. mdpi.com Quinoxaline 1,4-di-N-oxides have also been shown to be effective against anaerobic bacteria by generating reactive oxygen species that cause oxidative damage to the bacterial cells. nih.gov

The table below presents the minimal inhibitory concentration (MIC) values for selected quinoxaline derivatives against various bacterial strains.

Compound ClassBacterial StrainGram TypeMIC (µg/mL)Reference
Quinoxaline DerivativeMRSAGram-Positive1-4 nih.gov
Disubstituted Quinoxaline 2bProteus vulgarisGram-Negative8 nih.gov
Disubstituted Quinoxaline 2aStaphylococcus aureusGram-Positive32 nih.gov
Disubstituted Quinoxaline 2aBacillus subtilisGram-Positive32 nih.gov
Disubstituted Quinoxaline 2aEscherichia coliGram-Negative64 nih.gov
Disubstituted Quinoxaline 2aProteus vulgarisGram-Negative64 nih.gov

This table is interactive. Click on the headers to sort the data.

The antifungal potential of quinoxaline derivatives has been primarily investigated against Candida albicans . Several studies have reported that these compounds possess considerable antifungal activity. nih.gov Some synthesized quinoxalines showed activity against C. albicans with inhibition zones ranging from 13-18.5 mm. arcjournals.org Other derivatives have also been evaluated against plant pathogenic fungi, with some compounds exhibiting potent activity against Rhizoctonia solani, superior to the commercial fungicide azoxystrobin. rsc.org

Antitubercular Activity Against Mycobacterium tuberculosis Strains

The global health threat posed by tuberculosis, exacerbated by the emergence of drug-resistant strains, has spurred the search for novel therapeutic agents. nih.gov Derivatives of quinoxaline have demonstrated notable potential in this area. Specifically, quinoxaline 1,4-di-N-oxide derivatives have shown excellent activity against both drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis in laboratory models. mdpi.com

Research has highlighted that certain structural modifications to the quinoxaline scaffold are key to enhancing antitubercular effects. For instance, the introduction of an ester group at the 7-position can be crucial for improving biological activity. mdpi.com Some of these compounds have exhibited minimum inhibitory concentrations (MIC) comparable to the first-line antitubercular drug, isoniazid. mdpi.com The mechanism of action for some quinoxaline derivatives is thought to involve the inhibition of DNA gyrase, a crucial enzyme for bacterial DNA replication. mdpi.com Further studies on 1-substituted quinoxaline-2,3(1H,4H)-diones have also identified compounds with significant efficacy against the H37Rv strain of M. tuberculosis. nih.gov

Interactive Table: Antitubercular Activity of Selected Quinoxaline Derivatives

Compound Type Strain Activity Reference
Quinoxaline 1,4-di-N-oxide esters M. tuberculosis H37Rv MIC similar to isoniazid mdpi.com
1-((Substituted)methyl)quinoxaline-2,3(1H,4H)-dione M. tuberculosis H37Rv Effective inhibition nih.gov

Inhibition of Microbial Biofilm Formation

Bacterial biofilms present a significant challenge in clinical settings due to their inherent resistance to conventional antibiotics. The ability to inhibit biofilm formation is therefore a critical area of research. Certain derivatives of quinoxaline have been identified as potent inhibitors of biofilm formation in clinically relevant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. nih.gov

These compounds have been shown to be more effective at preventing the formation of biofilms than some existing antibiotics. nih.gov The mechanism of action for some quinazolinone derivatives, a related class of compounds, involves the inhibition of quorum sensing, the cell-to-cell communication system that regulates biofilm development in bacteria like Pseudomonas aeruginosa. nih.gov By disrupting these signaling pathways, these compounds can prevent the establishment of resilient biofilm communities. nih.gov

Antiviral Activity (In Vitro)

Inhibition of HIV Reverse Transcriptase and Viral Replication in Cell Culture

The quest for new antiretroviral agents remains a priority in HIV/AIDS research. Quinoxaline derivatives have emerged as a promising class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov These compounds have demonstrated high potency in inhibiting HIV reverse transcriptase and suppressing viral replication in cell-based assays. nih.gov

Structure-based drug design and virtual screening have been employed to develop quinoxaline derivatives that specifically target the HIV reverse transcriptase enzyme. nih.gov This rational design approach has led to the discovery of selective and potent inhibitors with a high selectivity index, indicating a favorable profile for potential therapeutic use. nih.gov The binding of these quinoxaline-based NNRTIs to a site on the reverse transcriptase enzyme that is distinct from the active site leads to a conformational change that inactivates the enzyme. nih.gov

Antioxidant Activity (In Vitro)

Radical Scavenging Mechanisms and Efficacy (e.g., DPPH Assay)

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. The antioxidant potential of various heterocyclic compounds has therefore been a subject of intense study. Pyrrolo[2,3-b]quinoxaline derivatives have been shown to possess radical scavenging properties. nih.govrsc.org

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common in vitro method used to evaluate the radical scavenging ability of compounds. nih.govmdpi.com In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance. mdpi.com Certain pyrrolo[2,3-b]quinoxaline derivatives have demonstrated significant potential as radical scavengers in these assays, with their efficacy being influenced by their specific chemical structure. nih.govrsc.org For instance, ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate was identified as a potent scavenger of hydroxyl radicals. nih.govrsc.org

Interactive Table: DPPH Radical Scavenging Activity

Compound Class Assay Finding Reference
Pyrrolo[2,3-b]quinoxaline derivatives DPPH Demonstrated radical scavenging potential nih.govrsc.org

Anti-inflammatory and Immunomodulatory Effects (In Vitro)

Inflammation is a complex biological response implicated in a wide array of disorders. Quinoxaline derivatives have been investigated for their anti-inflammatory properties. nih.govnih.gov These compounds can exert their effects through various mechanisms, including the inhibition of key inflammatory mediators. nih.gov

In vitro studies have shown that certain quinoxaline derivatives can reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). nih.gov Furthermore, some derivatives have demonstrated inhibitory activity against enzymes like lipoxygenase, which is involved in the synthesis of leukotrienes, potent inflammatory mediators. unav.edu The dual antioxidant and anti-inflammatory properties of some quinoxaline 1,4-di-N-oxide derivatives suggest their potential as multi-target agents for inflammatory conditions. unav.edu

Information on 5-Chloropyrazino[2,3-F]quinoxaline Remains Elusive in Publicly Accessible Scientific Literature

Extensive searches of scientific databases and publicly available literature have yielded no specific information regarding the biological activities of the chemical compound this compound, particularly concerning its role as a modulator of inflammatory mediators such as Platelet-Activating Factor (PAF) and thrombin.

The pyrazino[2,3-f]quinoxaline scaffold is a known heterocyclic system that has been investigated for various pharmacological properties. Derivatives of this and the related quinoxaline class have shown a wide range of biological effects, including antimicrobial, anticancer, and anti-inflammatory activities. wisdomlib.orgnih.gov Some quinoxaline-based compounds have indeed been studied for their potential to act as antiplatelet agents. nih.gov

However, the specific derivative, this compound, does not appear in the retrieved scientific literature in the context of in vitro studies on PAF or thrombin modulation. While research has been conducted on the synthesis and biological evaluation of numerous quinoxaline derivatives, the data requested for this particular chloro-substituted compound is not available in the public domain based on the conducted searches. nih.gov

Therefore, it is not possible to provide detailed research findings, data tables, or a discussion on the mechanistic studies for this compound as an inflammatory mediator, as no specific studies on this topic were found.

Applications in Materials Science for Pyrazino 2,3 F Quinoxaline Derivatives

Organic Electronic Devices

There is no available research detailing the use of 5-Chloropyrazino[2,3-f]quinoxaline as a semiconductor or in emitting layers of organic electronic devices such as Organic Light-Emitting Diodes (OLEDs) or Organic Field-Effect Transistors (OFETs). Studies on other derivatives of pyrazino[2,3-f]quinoxaline (B1295783) have shown their potential in these areas due to their planar structure and electron-accepting properties, which facilitate charge transport and emission. However, the specific impact of a chloro substitution at the 5-position on these properties has not been investigated in the available literature.

Similarly, the scientific literature lacks any mention of this compound in the context of organic photovoltaic solar cells. The parent pyrazino[2,3-f]quinoxaline scaffold has been explored as a component, for instance as a π-linker in dyes for Dye-Sensitized Solar Cells (DSSCs), owing to its ability to facilitate intramolecular charge transfer. There are no studies available that have synthesized or tested this compound for such purposes.

Chemosensors and Fluorescent Probes

No published research could be found on the development of multifunctional chemosensors based specifically on this compound. The broader class of quinoxaline (B1680401) and its derivatives has been utilized in the design of chemosensors for detecting various ions and molecules. These applications leverage the changes in their optical or electronic properties upon interaction with an analyte. The potential of this compound in this area remains unexplored.

The utilization of this compound as a fluorescent probe in molecular electronics or analytical chemistry is not documented in the available scientific literature. While many pyrazino[2,3-f]quinoxaline derivatives exhibit interesting photophysical properties, making them candidates for fluorescent probes, the specific fluorescence characteristics and sensing capabilities of the 5-chloro derivative have not been reported.

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally benign and efficient synthetic strategies is a cornerstone of modern chemical research. For the pyrazino[2,3-f]quinoxaline (B1295783) scaffold, future efforts will likely focus on green chemistry principles and high-throughput methodologies to accelerate the discovery of new analogues with enhanced properties.

Traditional methods for the synthesis of quinoxaline (B1680401) derivatives often involve the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, which can be effective but may also utilize harsh catalysts or solvents. nih.gov The future of pyrazino[2,3-f]quinoxaline synthesis will increasingly incorporate green chemistry principles to minimize environmental impact and improve safety and efficiency. Research is moving towards the use of environmentally friendly strategies such as solvent-free, additive-free, and oxidant-free cyclizations. rsc.org

Key areas of development include:

Catalyst Innovation: The design of reusable and highly robust catalysts is a primary objective. For instance, cooperative bifunctional catalysts based on transition metal oxides combined with Bi(III) have shown promise for the oxidative dehydrogenative coupling of anilines to form quinoxalines without the need for solvents or external oxidants. rsc.org Similarly, the development of magnetically recoverable palladium catalysts offers a sustainable approach, allowing for easy separation and recycling, which is both cost-effective and environmentally friendly. frontiersin.org

Alternative Energy Sources: Microwave and ultrasound-assisted synthesis are expected to become more prevalent. These techniques can significantly reduce reaction times, increase yields, and often allow for the use of greener solvents like water or ethanol.

Atom Economy: Multicomponent reactions (MCRs) represent a highly efficient strategy that aligns with green chemistry goals by maximizing the incorporation of all starting materials into the final product, thereby reducing waste. frontiersin.org

A comparative look at traditional versus green synthesis approaches is provided in the table below.

FeatureTraditional SynthesisGreen Synthesis Approach
Catalysts Often single-use, potentially toxic metal catalysts.Reusable, robust, magnetically recoverable catalysts. rsc.orgfrontiersin.org
Solvents Often relies on volatile and hazardous organic solvents.Utilizes eco-friendly solvents like water/PEG or solvent-free conditions. rsc.orgfrontiersin.org
Reaction Conditions May require harsh temperatures and pressures.Milder reaction conditions, often facilitated by microwave or ultrasound.
Efficiency Can involve multiple steps with purification at each stage.Employs one-pot, multicomponent reactions to improve atom economy. frontiersin.org
Byproducts Can generate significant amounts of chemical waste.Designed to minimize or eliminate harmful byproducts. rsc.org

This table provides a generalized comparison of synthetic approaches for heterocyclic compounds, with specific examples drawn from the synthesis of quinoxalines and related structures.

To efficiently explore the vast chemical space around the pyrazino[2,3-f]quinoxaline core, the adoption of combinatorial chemistry and high-throughput synthesis is essential. wikipedia.orgnih.gov These approaches enable the rapid generation of large libraries of related compounds, which can then be screened for desired properties. wikipedia.orgprotheragen.ai

Future research in this area will likely involve:

Solid-Phase Synthesis: While traditionally focused on amide bond formation, adapting more diverse chemical reactions to solid-phase supports will be crucial for creating a wider range of pyrazino[2,3-f]quinoxaline derivatives. stanford.edu

Automated Synthesis Platforms: The use of robotics and automated systems can industrialize the chemical synthesis process, allowing for the parallel production of hundreds or thousands of discrete compounds. stanford.edu This is particularly valuable for optimizing the structure-activity profile of a lead compound. wikipedia.org

Encoded Libraries: For very large libraries, encoding technologies (such as DNA-encoding) allow for the synthesis and screening of millions of compounds in a mixture, with subsequent decoding to identify the active structures. nih.gov

Library Design: The goal is not just to create large numbers of compounds, but to do so intelligently. Chemoinformatics and computational tools can be used to design libraries that maximize chemical diversity while minimizing redundancy, leading to a higher probability of discovering novel leads. protheragen.ai

Advanced Structural Modifications and Rational Design

Building upon established synthetic routes, the next frontier lies in the precise and rational design of novel pyrazino[2,3-f]quinoxaline structures. This involves both computational prediction and the synthesis of increasingly complex molecular architectures.

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For pyrazino[2,3-f]quinoxaline analogues, in silico methods can guide the synthetic efforts toward compounds with a higher likelihood of success.

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. nih.gov It can be used to identify key interactions and suggest modifications to the pyrazino[2,3-f]quinoxaline scaffold to improve binding affinity.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies help to identify the specific structural features of a molecule that are essential for its biological activity. nih.gov This information is critical for designing more potent analogues.

Quantum Mechanics-Based Calculations: Methods like Density Functional Theory (DFT) can predict the electronic properties of molecules, such as HOMO and LUMO energy levels. case.edu This is particularly useful in the design of materials for organic electronics, like organic light-emitting diodes (OLEDs) and photovoltaic solar cells, by helping to tune the band gap and charge transport properties. case.educhemrxiv.org For example, DFT modeling has been used to show that the LUMO of pyrazino[2,3-g]quinoxaline-based copolymers is localized on the pyrazinoquinoxaline unit, which is crucial for their function as electron acceptors. case.edu

Computational MethodApplication in Pyrazinoquinoxaline ResearchPredicted Properties
Molecular Docking Identifying binding modes in biological targets.Binding affinity, protein-ligand interactions. nih.gov
3D-QSAR Elucidating structure-activity relationships.Correlation of molecular features with biological potency. nih.gov
DFT Calculations Designing materials for organic electronics.HOMO/LUMO energies, band gaps, electron distribution. case.educhemrxiv.org

This table summarizes the application of various computational methods in the rational design of pyrazinoquinoxaline analogues.

The fusion of the pyrazino[2,3-f]quinoxaline core with other heterocyclic or aromatic systems can lead to novel materials with unique photophysical and electronic properties. clockss.org Future research will focus on creating extended, complex polycyclic architectures.

Examples of synthetic strategies include:

Palladium- and Copper-Catalyzed Cross-Coupling Reactions: Techniques like the Suzuki coupling are instrumental in attaching various aryl groups or fusing additional rings onto the core structure. mdpi.com This has been used to create pyrazino-fused carbazoles and carbolines. mdpi.com

Condensation Reactions: The condensation of functionalized pyrazinoquinoxalines with other diamino or dicarbonyl compounds can build larger, more complex heterocyclic systems. For example, pyrazino[2,3-f] wikipedia.orgrsc.orgphenanthroline-based emitters for OLEDs have been synthesized via condensation. chemrxiv.org

Intramolecular Cyclizations: Designing precursors that can undergo intramolecular cyclization is a powerful strategy for creating rigid, planar polycyclic structures. mdpi.com

These complex architectures are being investigated for applications such as:

Organic Light-Emitting Diodes (OLEDs): The rigid and planar nature of these fused systems can facilitate strong π-π stacking, which is beneficial for charge transport and can lead to materials with high thermal stability and efficient emission, including thermally activated delayed fluorescence (TADF). chemrxiv.orgchemrxiv.org

Organic Photovoltaics (OPVs): By combining electron-donating and electron-accepting moieties within a single complex architecture, researchers can create low band gap copolymers suitable for use in solar cells. case.edursc.org

Fluorescent Probes and Sensors: The fluorescence properties of pyrazino[2,3-f]quinoxaline derivatives can be tuned by extending the π-conjugation, leading to materials that emit across the visible spectrum (blue, green, and red), which could be used for sensing applications. clockss.orgresearchgate.net

Deeper Mechanistic Elucidation of Biological Activities

While various biological activities have been reported for quinoxaline derivatives, a deeper understanding of their precise mechanisms of action at the molecular level is often lacking. nih.govsapub.orgresearchgate.net Future research must prioritize mechanistic studies to translate initial findings into tangible therapeutic applications.

Key areas for investigation include:

Target Identification and Validation: Identifying the specific enzymes, receptors, or nucleic acid sequences that pyrazino[2,3-f]quinoxaline analogues interact with is a critical first step. This can be achieved through techniques like affinity chromatography, proteomic profiling, and genetic screening.

Biochemical and Biophysical Assays: Once a target is identified, detailed kinetic studies (e.g., enzyme inhibition assays) and biophysical methods (e.g., surface plasmon resonance, isothermal titration calorimetry) can be used to quantify the binding affinity and elucidate the mode of interaction.

Structural Biology: Obtaining X-ray crystal structures or cryo-EM structures of 5-Chloropyrazino[2,3-f]quinoxaline derivatives in complex with their biological targets would provide invaluable atomic-level insights into the binding interactions, paving the way for structure-based drug design.

Cellular Mechanism Studies: Investigating the downstream effects of target engagement within cells is crucial. This includes studying impacts on signaling pathways, gene expression, and cellular processes like apoptosis or cell cycle arrest. For instance, some quinoxaline derivatives are known to act as DNA binding agents, and understanding how the 5-chloro substituent influences this interaction could be a key research avenue. sapub.org

By systematically addressing these areas, the scientific community can build a more complete picture of how compounds like this compound exert their effects, ultimately guiding the development of next-generation therapeutics and advanced materials.

Identification of New Molecular Targets and Signaling Pathways

The quest for novel therapeutic agents is a driving force in chemical biology. The structural motif of quinoxaline is found in numerous compounds with demonstrated biological activity. Future research should, therefore, be directed towards identifying the molecular targets and signaling pathways that may be modulated by this compound.

Initial investigations could focus on its potential as an anticancer agent. Halogenated compounds have shown promise in this area, and the pyrazinoquinoxaline core could serve as a scaffold for targeting various enzymes and receptors involved in cancer progression. nih.gov For instance, many quinoxaline derivatives have been explored for their inhibitory effects on kinases, a class of enzymes often dysregulated in cancer. Future studies should systematically screen this compound against a panel of cancer-related kinases to identify potential inhibitory activity.

Furthermore, the role of this compound in modulating signaling pathways critical for cell survival and proliferation, such as the PI3K/Akt/mTOR and MAPK pathways, should be a key area of investigation. nih.gov The presence of the halogen atom may enhance the compound's ability to interact with specific residues within the active sites of these proteins.

Beyond cancer, the antimicrobial potential of this compound warrants exploration. Halogenated heterocyclic compounds have a documented history of antibacterial and antifungal activity. mdpi.com Screening against a broad spectrum of pathogenic bacteria and fungi could reveal novel antimicrobial applications.

Comprehensive Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles

A thorough understanding of the structure-activity relationship (SAR) is fundamental to optimizing the biological profile of any lead compound. For this compound, a systematic SAR study would be invaluable. This would involve the synthesis of a library of analogues with modifications at various positions of the pyrazinoquinoxaline core.

Key areas for modification would include:

Substitution at the chlorine position: Replacing the chlorine with other halogens (fluorine, bromine, iodine) or with other electron-withdrawing or electron-donating groups would provide insights into the role of this substituent in biological activity. biointerfaceresearch.com

Modification of the pyrazine (B50134) and quinoxaline rings: Introducing various substituents onto the aromatic rings could modulate the compound's lipophilicity, solubility, and electronic properties, thereby influencing its pharmacokinetic and pharmacodynamic profiles.

These SAR studies should be guided by computational modeling to predict the effects of structural modifications on binding affinity to potential targets. The goal would be to develop a comprehensive understanding of how specific structural features contribute to the observed biological effects, paving the way for the rational design of more potent and selective derivatives.

Novel Material Applications and Property Tuning

The pyrazino[2,3-f]quinoxaline core is known for its interesting electronic and photophysical properties, making it a promising candidate for applications in materials science. The introduction of a chlorine atom in this compound is expected to further tune these properties.

Integration of Pyrazino[2,3-f]quinoxaline into Advanced Functional Materials

The planar and electron-deficient nature of the pyrazinoquinoxaline system makes it an excellent building block for organic semiconductors. Future research should explore the integration of this compound into advanced functional materials. This could include its use as a component in:

Organic Light-Emitting Diodes (OLEDs): The pyrazinoquinoxaline core has been utilized in thermally activated delayed fluorescence (TADF) emitters. chemrxiv.org The chlorine substituent could influence the energy levels and intersystem crossing rates, potentially leading to new, highly efficient emitting materials.

Organic Photovoltaics (OPVs): The electron-accepting properties of the pyrazinoquinoxaline moiety make it suitable for use as a non-fullerene acceptor in OPVs. The electronegativity of the chlorine atom could enhance its electron-accepting capabilities.

Organic Field-Effect Transistors (OFETs): The planar structure facilitates π-π stacking, which is crucial for charge transport in OFETs. The impact of the chlorine atom on the molecular packing and charge mobility should be investigated.

Further Exploration of New Optoelectronic Properties and Applications

The unique electronic structure of this compound suggests that it may possess novel optoelectronic properties. Future studies should focus on a detailed characterization of its photophysical properties, including its absorption and emission spectra, quantum yields, and excited-state lifetimes.

There is potential for this compound to be used in:

Fluorescent Sensors: The sensitivity of the fluorescence of pyrazinoquinoxaline derivatives to their environment could be exploited to develop chemosensors for the detection of specific ions or molecules.

Non-linear Optical Materials: The extended π-conjugated system could give rise to significant non-linear optical properties, which are of interest for applications in photonics and optoelectronics.

Interdisciplinary Research Endeavors

The full potential of this compound can only be realized through a collaborative, interdisciplinary approach.

Synergistic Research at the Interface of Chemical Synthesis, Computational Modeling, and Biological Evaluation

A powerful synergy can be achieved by combining the expertise of synthetic chemists, computational chemists, and biologists. This collaborative effort would involve:

Chemical Synthesis: To create a diverse library of this compound derivatives with systematic structural modifications.

Computational Modeling: To predict the properties of these derivatives, including their electronic structure, reactivity, and binding affinity to biological targets. This will help in prioritizing synthetic targets.

Biological Evaluation: To screen the synthesized compounds for their activity in various biological assays, providing crucial feedback for the design of new and improved analogues.

This iterative cycle of design, synthesis, and testing is the cornerstone of modern drug discovery and materials development and will be essential for unlocking the potential of this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Chloropyrazino[2,3-F]quinoxaline derivatives, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or transition metal-catalyzed coupling. For example, 2,3-dichloroquinoxaline (DCQX) reacts with amines or other nucleophiles under reflux in polar aprotic solvents (e.g., DMF) to introduce substituents at the chloro positions. Pd-catalyzed Suzuki or Buchwald-Hartwig couplings are effective for aryl/heteroaryl functionalization, requiring ligands like XPhos and bases such as Cs₂CO₃ to optimize yields (65–85%) . Solvent choice (e.g., toluene vs. DMSO) and temperature (80–120°C) critically affect reaction efficiency and byproduct formation.

Q. What spectroscopic and analytical techniques are essential for characterizing this compound derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms substitution patterns, with deshielded aromatic protons (δ 8.5–9.5 ppm) indicating electron-withdrawing groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities. UV-Vis and fluorescence spectroscopy assess photophysical properties, particularly for optoelectronic applications . Purity is often verified via HPLC with C18 columns and acetonitrile/water gradients.

Q. How can researchers evaluate the basic biological activity of this compound derivatives?

  • Methodological Answer : Preliminary screening involves in vitro assays against bacterial (e.g., E. coli, S. aureus) and fungal strains using broth microdilution (MIC values). Cytotoxicity is tested via MTT assays on cancer cell lines (e.g., A549 lung cancer), with IC₅₀ values calculated using nonlinear regression. Positive controls (e.g., doxorubicin) and solvent controls (DMSO <1%) are mandatory to validate results .

Advanced Research Questions

Q. How can Pd-catalyzed coupling reactions be optimized to expand the substrate scope of this compound derivatives?

  • Methodological Answer : Substrate scope limitations in one-pot C–N coupling (e.g., poor yields with aliphatic amines) can be addressed via a two-step approach: (1) Suzuki coupling to introduce aryl groups, followed by (2) annulation with amines. Using Pd(OAc)₂/XPhos catalytic systems and microwave-assisted heating (100°C, 30 min) improves yields for sterically hindered amines. Substrate electronic effects are mitigated by adjusting ligand steric bulk (e.g., SPhos for electron-deficient aryl halides) .

Q. What methodological approaches assess the DNA intercalation properties of this compound derivatives, and how do substituents modulate binding?

  • Methodological Answer : Thermal denaturation assays (ΔTₘ values) quantify DNA binding by monitoring hyperchromicity shifts at 260 nm. Compounds with planar substituents (e.g., methoxy groups) show higher ΔTₘ (e.g., +8°C for 6-(4-methoxyphenyl)-substituted derivatives), indicating stronger intercalation. Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) predict binding modes in GC-rich regions, with electrostatic interactions between substituents and phosphate backbones critical for affinity .

Q. How do computational models (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets calculates HOMO-LUMO gaps, correlating with experimental band gaps (e.g., 2.8 eV for optoelectronic derivatives). Exact exchange functionals (e.g., hybrid meta-GGA) improve accuracy for redox potentials. Solvent effects are modeled via PCM, while Fukui indices identify electrophilic/nucleophilic sites for regioselective functionalization .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies in cytotoxicity (e.g., high in vitro activity but poor in vivo efficacy) may arise from pharmacokinetic limitations. Address this by:

  • Profiling metabolic stability in liver microsomes (e.g., CYP3A4/2D6 inhibition).
  • Modifying logP via hydrophilic substituents (e.g., carboxylate groups) to enhance bioavailability.
  • Using SPR (surface plasmon resonance) to confirm target engagement specificity .

Q. How do structural modifications (e.g., halogen substitution) enhance the anticancer activity of quinoxaline derivatives?

  • Methodological Answer : Bromo-substituted derivatives exhibit improved DNA cross-linking and topoisomerase II inhibition compared to chloro analogs. For example, 6-bromo-indoloquinoxaline derivatives show IC₅₀ values <1 µM against NSCLC cells via ROS-mediated apoptosis. SAR studies reveal that electron-withdrawing groups at position 8 increase intercalation strength, while bulky substituents at position 3 reduce off-target effects .

Methodological Considerations

  • Synthesis : Prioritize Pd-catalyzed methods for scalability but validate purity rigorously due to metal residue risks .
  • Biological Assays : Include positive/negative controls and replicate experiments (n ≥ 3) to ensure reproducibility .
  • Computational Workflows : Cross-validate DFT predictions with experimental spectroscopic data (e.g., UV-Vis, cyclic voltammetry) .

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